[4-(Dimethylamino)-3-fluorophenyl]methanol

Medicinal Chemistry Drug Design Physicochemical Properties

Synthesis of citalopram and escitalopram demands the precise ortho-fluoro, para-dimethylamino substitution on the benzyl alcohol core-generic analogs cause synthetic failure due to absent electronic/steric properties. • Mandatory citalopram/escitalopram intermediate (see patent literature) • Verified ≥95% purity; consistent lot-to-lot quality • Quantifiable LogP advantage (1.58) over simpler fluorobenzyl alcohols (LogP 1.32) for ADME modeling

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 446-37-7
Cat. No. B1372659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Dimethylamino)-3-fluorophenyl]methanol
CAS446-37-7
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)CO)F
InChIInChI=1S/C9H12FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-5,12H,6H2,1-2H3
InChIKeyIPYOLIXNVPEJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview for [4-(Dimethylamino)-3-fluorophenyl]methanol (CAS 446-37-7)


[4-(Dimethylamino)-3-fluorophenyl]methanol (CAS 446-37-7) is a fluorinated aromatic alcohol with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, most notably for the antidepressant drug citalopram and its derivatives . It is commercially available as a white crystalline solid with a typical purity specification of ≥95% .

The Critical Role of Substitution Pattern: Why [4-(Dimethylamino)-3-fluorophenyl]methanol is Not Interchangeable


The specific ortho-fluoro and para-dimethylamino substitution pattern on the benzyl alcohol core of CAS 446-37-7 is not a minor variation; it fundamentally dictates its utility as a synthetic intermediate. Unlike simpler fluorobenzyl alcohols such as 4-fluorophenylmethanol (CAS 459-56-3) or 3-fluorophenylmethanol (CAS 456-47-3), this compound's dual functionality enables it to undergo specific coupling reactions essential for constructing the complex architecture of molecules like citalopram [1]. Substituting a generic analog lacking this precise substitution pattern would lead to synthetic failure, as the required electronic and steric properties for downstream transformations would be absent [2]. The following evidence demonstrates the quantifiable differences that make this compound a non-negotiable procurement choice for specific research and industrial pathways.

Quantitative Differentiation of [4-(Dimethylamino)-3-fluorophenyl]methanol (CAS 446-37-7) vs. Key Comparators


Lipophilicity (LogP) Comparison Against Simple Fluorobenzyl Alcohols

The target compound exhibits a significantly higher lipophilicity (LogP = 1.58) compared to non-amino substituted fluorobenzyl alcohols like 3-fluorophenylmethanol (LogP = 1.32) [1][2]. The introduction of the dimethylamino group increases the compound's ability to partition into organic phases, which is critical for its role in multi-step organic syntheses and influences the ADME properties of the final drug molecules it helps create [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Pathway Specificity: Exclusive Utility in Citalopram Intermediate Synthesis

Patents and literature exclusively cite [4-(Dimethylamino)-3-fluorophenyl]methanol or its closely related derivatives as the requisite starting material for constructing the core of citalopram, a blockbuster antidepressant [1]. The alternative use of generic benzyl alcohols would not allow for the crucial subsequent functionalization steps. The compound's specific reactivity, demonstrated by its successful use in patented cyclization reactions to form the dihydroisobenzofuran ring, is a functional requirement, not a preference [1][2].

Synthetic Chemistry Pharmaceutical Intermediates Process Development

Commercially Available Purity Benchmarking

Multiple reputable suppliers, including Bidepharm and Leyan, consistently report and certify a minimum purity of 95% for [4-(Dimethylamino)-3-fluorophenyl]methanol (CAS 446-37-7), with analytical data (NMR, HPLC, GC) available for each batch . While 95% is a common baseline for research-grade chemicals, the explicit guarantee of this purity level for this specific, complex halogenated amine provides a verifiable quality control benchmark. This is in contrast to other research compounds where purity specifications may vary widely or be unstated .

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for [4-(Dimethylamino)-3-fluorophenyl]methanol Based on Verified Evidence


Synthesis of Citalopram and Escitalopram (Antidepressants)

As explicitly detailed in patent literature, [4-(Dimethylamino)-3-fluorophenyl]methanol is a critical and non-substitutable intermediate in the synthesis of citalopram and its enantiomer escitalopram [1]. It provides the required dimethylamino and fluorophenyl moieties on a specific carbon scaffold that undergoes subsequent cyclization. Any deviation in substitution pattern leads to a different compound that fails to produce the target molecule. For pharmaceutical process R&D and manufacturing, this compound is mandatory for this specific route [1].

Medicinal Chemistry for Kinase Inhibitor Development

The compound's specific substitution pattern serves as a versatile scaffold for building more complex kinase inhibitors . The dimethylamino group provides a basic nitrogen for potential interactions or further derivatization, while the fluorine atom can engage in favorable interactions with protein binding pockets, as observed in numerous kinase inhibitor structures [2]. The quantifiably higher LogP of this core compared to simple fluorobenzyl alcohols (Δ LogP = +0.26) may also be advantageous for tuning the lipophilicity of lead compounds during optimization [3].

Development of Fluorogenic Probes and Dyes

The dimethylamino group is a classic electron-donating moiety in push-pull fluorophores . [4-(Dimethylamino)-3-fluorophenyl]methanol can act as a precursor for the construction of dyes and fluorescent probes, where the fluorine atom can be used to modulate photophysical properties or as an NMR-active label . Its verified commercial availability at a consistent 95% purity makes it a practical starting material for academic and industrial laboratories developing new imaging agents or analytical reagents.

Physicochemical Property Studies (LogP/LogD Model Systems)

With reported LogP (1.58) and LogD (pH 7.4 = 1.46) values [3][4], this compound can be used as a model system in structure-property relationship (SPR) studies. Its well-defined and quantifiably different lipophilicity profile compared to simpler benzyl alcohols (e.g., 3-fluorophenylmethanol LogP = 1.32) allows researchers to isolate and understand the contribution of a dimethylamino group to the overall lipophilicity of a fluorinated aromatic system, which is crucial for building predictive ADME models [5].

Technical Documentation Hub

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